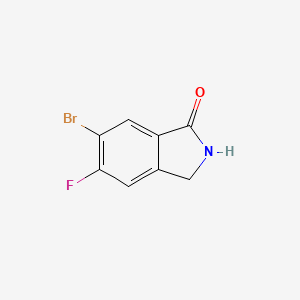![molecular formula C7H16Cl2N2 B6159218 (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1195782-64-9](/img/new.no-structure.jpg)
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-2-ethyl-2,5-diazabicyclo[221]heptane dihydrochloride is a bicyclic compound featuring a nitrogen atom in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves a multi-step process. One common method is the epimerization-lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters. This process includes:
Epimerization: Under basic conditions, the (2S,4R)-4-aminoproline methyl esters undergo epimerization to form the (2R)-epimer.
Intramolecular Aminolysis: The (2R)-epimer then undergoes intramolecular aminolysis to form the bridged lactam intermediates.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to yield the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The process also involves rigorous purification steps to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions: (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to understand the role of bicyclic structures in biological systems.
Industry: The compound can be used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Uniqueness: (1R,4R)-2-ethyl-2,5-diazabicyclo[221]heptane dihydrochloride is unique due to its specific structural features, such as the presence of an ethyl group at the 2-position
特性
CAS番号 |
1195782-64-9 |
|---|---|
分子式 |
C7H16Cl2N2 |
分子量 |
199.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



